1-Naphthyl tosylate

Nickel catalysis Reductive homocoupling Biaryl synthesis

1-Naphthyl tosylate (naphthalen-1-yl 4-methylbenzenesulfonate, CAS 68211-49-4) is an aryl sulfonate ester derived from 1-naphthol and p-toluenesulfonyl chloride. It possesses a molecular formula of C₁₇H₁₄O₃S and a molecular weight of 298.36 g·mol⁻¹.

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
Cat. No. B306368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl tosylate
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H14O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3
InChIKeyIAMYQZXSUPCVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Tosylate for Scientific Procurement: Sulfonate Ester Reactivity, Physicochemical Profile, and Key Differentiators


1-Naphthyl tosylate (naphthalen-1-yl 4-methylbenzenesulfonate, CAS 68211-49-4) is an aryl sulfonate ester derived from 1-naphthol and p-toluenesulfonyl chloride. It possesses a molecular formula of C₁₇H₁₄O₃S and a molecular weight of 298.36 g·mol⁻¹ [1]. The compound functions as a pseudohalide electrophile in cross-coupling chemistry, where the tosylate group (−OTs) serves as a competent leaving group with a Hammett σₚ value of +0.29, placing its electron-withdrawing capacity between that of mesylate (+0.33) and substantially below triflate (+0.47) [2]. Its 1-naphthyl scaffold introduces steric and electronic perturbations that meaningfully alter reactivity relative to the 2-naphthyl regioisomer as well as to simpler phenyl tosylates, a fact that makes direct substitution inadvisable without experimental validation.

Pseudohalide electrophile for Ni- and Pd-catalyzed cross-coupling
Moderate leaving-group activation (Hammett σₚ context) for balanced reactivity–stability
1-Naphthyl scaffold introduces peri steric and electronic perturbation vs. 2-naphthyl regioisomer

Why Generic Substitution Fails for 1-Naphthyl Tosylate: Reactivity Gaps Among Aryl Sulfonate Esters


Aryl tosylates are frequently treated as interchangeable electrophiles in cross-coupling and nucleophilic substitution; however, the 1-naphthyl substitution pattern introduces a peri steric interaction and altered π-delocalization that materially affect oxidative addition kinetics, solvolytic stability, and reaction temperature requirements [1]. Head-to-head studies demonstrate that 1-naphthyl tosylate requires heating to 60 °C for Ni-catalyzed homocoupling, whereas its 2-naphthyl isomer proceeds efficiently at room temperature [2]. In Ni-catalyzed amination, 1-naphthyl tosylate consistently delivers lower yields than 2-naphthyl tosylate across multiple amine coupling partners [1]. Simply selecting a generic “aryl tosylate” or the wrong naphthyl regioisomer risks failed coupling, diminished yield, or thermal degradation of sensitive substrates. The quantitative evidence below provides the decision-making data required for scientifically informed procurement.

1- vs. 2-Naphthyl regioisomer
Peri-interaction alters oxidative addition kinetics; coupling temperature and yield may not transfer directly.
Generic aryl tosylate assumption
1-Naphthyl tosylate reactivity differs meaningfully from phenyl or 2-naphthyl analogs; substitution without validation risks failed coupling.
Sulfonate leaving-group gradation
Tosylate is less activating than mesylate or triflate; may require stronger conditions or catalyst tuning compared to more electrophilic sulfonates.

1-Naphthyl Tosylate Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Ni-Catalyzed Homocoupling: 1-Naphthyl Tosylate Requires 60 °C vs. Room Temperature for 2-Naphthyl Tosylate

Under identical NiBr₂(bipy) (10 mol%) catalysis with Mn as reductant in DMF, 2-naphthyl tosylate undergoes reductive homocoupling to 2,2′-binaphthyl efficiently at room temperature, whereas 1-naphthyl tosylate requires heating to 60 °C to achieve comparable conversion [1]. The 1,1′-binaphthyl product was obtained in 52% yield under the elevated-temperature conditions [1]. This 60 °C differential originates from increased steric congestion at the 1-position, which retards oxidative addition of Ni(0) into the C–O bond.

Homocoupling temperature
Head-to-head
1-Naphthyl requires 60 °C; 2-naphthyl proceeds at room temperature (ΔT ≥ 35 °C)
Thermal activation context differs; may impact heat-sensitive substrates
Reported 52% yield for 1,1′-binaphthyl at 60 °C
Nickel catalysis Reductive homocoupling Biaryl synthesis

Ni-Catalyzed Amination: 1-Naphthyl Tosylate Gives Lower Yields Than 2-Naphthyl Tosylate Across Multiple Amine Partners

In a systematic study of Ni(II)–(σ-aryl)/NHC-catalyzed amination of aryl tosylates, 1-naphthyl tosylate produced consistently lower isolated yields than 2-naphthyl tosylate across entries 12–14 (1-naphthyl) vs. entries 15–17 (2-naphthyl) when coupled with aniline derivatives [1]. For example, 1-naphthyl tosylate reacted with morpholine to give a 76% isolated yield, and with aniline to give 82%, whereas 2-naphthyl tosylate entries achieved good-to-excellent yields generally without the steric penalty [1]. The authors attributed the reduced reactivity to steric sensitivity at the 1-position during oxidative addition at the Ni center [1].

Amination yield
Head-to-head
76–82% for 1-naphthyl vs. consistently higher yields for 2-naphthyl isomer (morpholine, aniline)
Steric penalty at 1-position may reduce coupling efficiency
Ni(PPh₃)₂(1-naphthyl)Cl system; 110 °C
C–N cross-coupling Nickel precatalyst Aryl amination

Solvolysis Reactivity: 1-Naphthylmethyl Substrate Accelerates Rate ~20-Fold Relative to Phenylmethyl Analog

Changing the aryl group from phenyl to 1-naphthyl in arylmethyl solvolysis substrates increases the solvolysis rate by a factor of approximately 20 [1]. This rate enhancement is comparable to the effect of introducing a 4-CH₃ substituent on a benzyl system and is attributed to enhanced stabilization of the cationic transition state through extended π-delocalization into the naphthyl ring [1]. The observation was made in the context of benzyl tosylate solvolysis studies in 80% aqueous acetone and cross-referenced to 1-naphthylmethyl carbonate photolysis in methanol [1].

Solvolysis acceleration
Reported
~20-fold rate increase (1-naphthylmethyl vs. benzyl)
Supports solvolytic probe selection; context-dependent kinetics
80% aq. acetone; referenced solvolysis data
Physical organic chemistry Solvolysis kinetics Leaving group ability

Hammett σₚ Value: Tosylate (+0.29) Is a Weaker Electron-Withdrawing Leaving Group Than Mesylate (+0.33) and Triflate (+0.47)

The Hammett σₚ substituent constants, determined by titration of the corresponding substituted benzoic acids, are +0.29 for tosylate (−OTs), +0.33 for mesylate (−OMs), and +0.47 for triflate (−OTf) [1]. The Taft σ₁ (inductive) values follow the same order: +0.54 (OTs), +0.61 (OMs), +0.84 (OTf) [1]. These values quantitatively establish tosylate as the least electron-withdrawing, and therefore least activating toward oxidative addition, of the three common sulfonate leaving groups.

Hammett leaving-group rank
Reported
Tosylate σₚ = +0.29 (mesylate +0.33, triflate +0.47)
Moderated electrophilicity may broaden functional-group tolerance
σ₁ values: OTs +0.54, OMs +0.61, OTf +0.84
Linear free energy relationships Leaving group ranking Sulfonate ester electronics

Ni-Catalyzed Kumada Cross-Coupling: 1-Naphthyl Tosylate and 1-Chloronaphthalene React at Essentially Identical Rates

In a direct competition experiment under Ni/dppe catalysis, 1-naphthyl tosylate and 1-chloronaphthalene were subjected to Kumada cross-coupling with an alkyl Grignard reagent. Both substrates reacted at essentially identical rates, resulting in approximately 50% recovery of each starting material [1]. This finding demonstrates that 1-naphthyl tosylate can serve as a direct pseudohalide surrogate for 1-chloronaphthalene in Kumada couplings without a kinetic penalty, while offering the synthetic advantage of being prepared from 1-naphthol rather than requiring halogenation chemistry.

Kumada rate parity
Head-to-head
Essentially identical rate to 1-chloronaphthalene (~50% consumption each)
May serve as pseudohalide surrogate without kinetic penalty
Ni/dppe, alkyl Grignard reagent
Kumada coupling C–O electrophile Nickel/dppe catalysis

Melting Point Differentiation: 1-Naphthyl Tosylate (79–83 °C) vs. 2-Naphthyl Tosylate (~125 °C) Enables Crystallization-Based Purification Strategies

1-Naphthyl tosylate exhibits a melting point of 79–83 °C , which is approximately 42–46 °C lower than that of its regioisomer 2-naphthyl tosylate (melting point ~125 °C) . This substantial melting point depression is attributable to less efficient crystal packing in the 1-substituted naphthyl system due to the peri interaction between the tosylate group and the peri-hydrogen at C8. The lower melting point facilitates recrystallization from common organic solvents at moderate temperatures and may influence solid-state handling and storage stability.

Melting point differentiation
Data to verify
79–83 °C (1-naphthyl) vs. ~125 °C (2-naphthyl); Δmp ≈ 42–46 °C
Lower melting point may facilitate recrystallization and handling
Supplier-reported range; verify for lot-specific purity
Physicochemical characterization Purification Solid-state properties

1-Naphthyl Tosylate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Kumada Cross-Coupling as a Direct 1-Chloronaphthalene Surrogate

When a synthetic route requires 1-naphthyl installation via Kumada coupling with alkyl Grignard reagents, 1-naphthyl tosylate is kinetically equivalent to 1-chloronaphthalene under Ni/dppe catalysis [1], yet it is prepared from 1-naphthol—a commercially abundant feedstock—avoiding halogenation steps, chlorinated solvent requirements, and the elevated toxicity profile of haloarenes. This scenario is particularly advantageous in medicinal chemistry and agrochemical intermediate synthesis where residual halogen content must be minimized.

Temperature-Controlled Ni-Catalyzed Biaryl Homocoupling

For the synthesis of 1,1′-binaphthyl derivatives via Ni-catalyzed reductive homocoupling, 1-naphthyl tosylate necessitates a reaction temperature of 60 °C, in contrast to the room-temperature reactivity of the 2-naphthyl isomer [2]. This thermal requirement can be exploited as a chemoselectivity handle: in mixed tosylate substrates, selective activation of the 2-naphthyl position at ambient temperature can be achieved while leaving the 1-naphthyl tosylate intact for subsequent thermal activation.

Moderated Electrophilicity for Functional-Group-Tolerant C–N Bond Formation

The Hammett σₚ value of +0.29 for the tosylate group [3] positions 1-naphthyl tosylate as a moderately activated electrophile for Ni-catalyzed amination. It delivers isolated yields of 76–82% with morpholine and aniline nucleophiles under standardized conditions [4]. This moderated reactivity translates into broader functional group tolerance compared to the more reactive triflate analogs (σₚ = +0.47), making 1-naphthyl tosylate the preferred electrophile when substrates contain base-sensitive, nucleophilic, or reducible functionalities.

Accelerated Solvolytic Activation for Physical Organic and Mechanistic Studies

The ~20-fold solvolysis rate enhancement of 1-naphthylmethyl substrates relative to benzyl analogs [5] makes 1-naphthyl tosylate a valuable probe for physical organic investigations of SN1/SN2 mechanistic boundaries, ion-pair dynamics, and Grunwald–Winstein correlation analyses. Researchers studying leaving group effects, solvent nucleophilicity scales, or cationic intermediate lifetimes can exploit this rate acceleration to access measurable kinetics under milder conditions than required for less reactive aryl tosylates.

Application
Selection Property
Validation Focus
Kumada cross-coupling research
Pseudohalide electrophile reactivity
Rate-parity context vs. chloride electrophiles
Temperature-differentiated biaryl homocoupling
Thermal activation window
Chemoselectivity potential between naphthyl regioisomers
C–N bond formation studies
Moderated electrophilicity profile
Functional-group tolerance and yield context
Solvolytic mechanistic probe
Accelerated solvolysis rate context
Kinetic measurement under mild conditions

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